molecular formula C8H12N2O6S2 B8453042 2-[(3-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate CAS No. 70566-40-4

2-[(3-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate

Cat. No. B8453042
CAS RN: 70566-40-4
M. Wt: 296.3 g/mol
InChI Key: BAKJNEWHWJITKR-UHFFFAOYSA-N
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Patent
US04247460

Procedure details

216 g of 3-amino-N-(2-hydroxyethyl)-benzenesulphonamide are stirred into 0.4 liter of sulphuric acid monohydrate at 0°-5° C., whilst cooling. The mixture is subsequently stirred, first at 0°-5° C. for 1 hour and then at 15°-20° C. for 3 hours. The solution is then discharged onto about 2.5 liters of ice-water, the temperature being kept below 5° C. The resulting precipitate is allowed to settle, the sulphuric acid solution is largely distilled off, the reaction product is filled up to a volume of about 1 liter with ice-water, the mixture is neutralised by adding 45.0% strength sodium hydroxide solution dropwise, whilst cooling, and the resulting precipitate is filtered off. It is washed with a little water and can be employed in the subsequent diazotisation reaction as a moist paste. If the precipitate is dried, about 200 g of sulphuric acid mono-N-(3-amino-phenylsulphonyl)-2-aminoethyl ester are obtained. ##STR17##
Quantity
216 g
Type
reactant
Reaction Step One
Name
sulphuric acid monohydrate
Quantity
0.4 L
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
2.5 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([S:8]([NH:11][CH2:12][CH2:13][OH:14])(=[O:10])=[O:9])[CH:5]=[CH:6][CH:7]=1.O.[S:16](=O)(=[O:19])([OH:18])[OH:17]>>[NH2:1][C:2]1[CH:3]=[C:4]([S:8]([NH:11][CH2:12][CH2:13][O:14][S:16](=[O:18])(=[O:17])[OH:19])(=[O:10])=[O:9])[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
216 g
Type
reactant
Smiles
NC=1C=C(C=CC1)S(=O)(=O)NCCO
Name
sulphuric acid monohydrate
Quantity
0.4 L
Type
reactant
Smiles
O.S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
2.5 L
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture is subsequently stirred, first at 0°-5° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst cooling
WAIT
Type
WAIT
Details
at 15°-20° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
being kept below 5° C
DISTILLATION
Type
DISTILLATION
Details
the sulphuric acid solution is largely distilled off
ADDITION
Type
ADDITION
Details
the reaction product is filled up to a volume of about 1 liter with ice-water
ADDITION
Type
ADDITION
Details
by adding 45.0% strength sodium hydroxide solution dropwise
TEMPERATURE
Type
TEMPERATURE
Details
whilst cooling
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is filtered off
WASH
Type
WASH
Details
It is washed with a little water
CUSTOM
Type
CUSTOM
Details
can be employed in the subsequent diazotisation reaction as a moist paste
CUSTOM
Type
CUSTOM
Details
If the precipitate is dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=C(C=CC1)S(=O)(=O)NCCOS(O)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 200 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.